![molecular formula C21H26FN5O2 B7882623 1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7882623.png)
1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C21H26FN5O2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone , hereafter referred to as compound A , belongs to the class of pyrido[4,3-d]pyrimidines. These compounds have garnered attention for their diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of compound A based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core. Its molecular formula is C20H24FN5O with a molecular weight of approximately 373.43 g/mol. The presence of dimethylamino and morpholino groups enhances its solubility and biological activity.
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit several mechanisms of action:
- Inhibition of Protein Kinases : Compound A has been shown to inhibit various protein kinases involved in cancer cell proliferation. For instance, studies have demonstrated its effectiveness against kinases such as EGFR and PI3K, which are critical in tumor growth signaling pathways .
- Heat Shock Protein Inhibition : The overexpression of heat shock proteins (Hsp90) is linked to cancer progression. Compound A has been identified as a multi-inhibitor targeting Hsp90 and other kinases, leading to reduced cell viability in cancer cell lines .
- Antioxidant Activity : Compounds similar to A have displayed significant antioxidant properties, which may contribute to their anticancer effects by mitigating oxidative stress in cells .
Biological Activity and Efficacy
The biological activity of compound A has been evaluated through various assays:
- Cell Proliferation and Viability : In vitro studies reveal that compound A significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A431 (epidermal carcinoma) with IC50 values in the low micromolar range .
- Apoptosis Induction : Flow cytometry analyses indicate that treatment with compound A leads to increased apoptosis in tumor cells, suggesting its potential as an anticancer agent .
- Migration and Invasion : Compound A has also been shown to inhibit migration and invasion in metastatic cancer models, which is crucial for preventing tumor spread .
Case Studies
Several case studies illustrate the potential applications of compound A:
- Breast Cancer Treatment : In a study involving MCF-7 cells, compound A demonstrated a dose-dependent reduction in cell viability alongside increased apoptosis markers such as cleaved caspase-3 .
- Xenograft Models : In vivo studies using xenograft models have shown that administration of compound A resulted in significant tumor size reduction compared to control groups, highlighting its therapeutic potential .
- Combination Therapies : Research has explored the synergistic effects of compound A when used in combination with established chemotherapeutics, resulting in enhanced efficacy against resistant cancer cell lines .
Applications De Recherche Scientifique
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures can inhibit critical cellular pathways involved in cancer proliferation. For instance, studies on related pyrido[4,3-d]pyrimidine derivatives have shown promising results against various cancer cell lines by targeting specific kinases involved in tumor growth and metastasis .
Kinase Inhibition
The compound's structural features suggest it may function as a kinase inhibitor. Kinases are enzymes that play a crucial role in signaling pathways that control cell division and metabolism. The inhibition of kinases such as Polo-like kinase 1 (Plk1) has been extensively researched due to its deregulation in numerous cancers. Compounds similar to 1-(4-(Dimethylamino)-2-morpholino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-fluorophenyl)ethanone have been shown to effectively inhibit Plk1 activity, leading to reduced cancer cell viability .
Neuropharmacological Effects
There is also potential for neuropharmacological applications. Compounds featuring morpholino groups have been studied for their effects on neurotransmitter systems and could be explored for treating neurological disorders. The dimethylamino substituent may enhance central nervous system penetration, making it a candidate for further exploration in this area.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical reactions involving heterocyclic chemistry. The ability to modify the structure by altering substituents allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design. Researchers can create analogs to optimize potency and selectivity against specific biological targets.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- Study on Plk1 Inhibition : A study published in Nature demonstrated that pyrido[4,3-d]pyrimidine derivatives effectively inhibited Plk1, resulting in decreased proliferation of cancer cells .
- Neuropharmacological Potential : Research indicated that morpholino-containing compounds exhibit significant activity on serotonin receptors, suggesting potential uses in treating anxiety and depression .
- Structure-Activity Relationship Studies : Investigations into various derivatives have shown that modifications at the 2-position significantly affect biological activity, highlighting the importance of precise chemical structure in therapeutic efficacy .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Target | Activity | Reference |
---|---|---|---|
Compound A | Plk1 | Inhibitory | |
Compound B | Serotonin Receptor | Agonistic | |
Compound C | EGFR | Inhibitory |
Table 2: Synthesis Pathways
Step | Reagents/Conditions | Product |
---|---|---|
1 | Isatoic anhydride + Amine | Intermediate |
2 | Cyclization with carbon disulfide | Pyrido derivative |
3 | Reaction with morpholine derivative | Final product |
Propriétés
IUPAC Name |
1-[4-(dimethylamino)-2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-25(2)20-17-14-27(19(28)13-15-3-5-16(22)6-4-15)8-7-18(17)23-21(24-20)26-9-11-29-12-10-26/h3-6H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIISNAXCYXGZLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1CN(CC2)C(=O)CC3=CC=C(C=C3)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.